molecular formula C19H13F4N3O2S B6545487 N-[4-({[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 946273-67-2

N-[4-({[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6545487
CAS No.: 946273-67-2
M. Wt: 423.4 g/mol
InChI Key: PTCBWDXOLAJQFU-UHFFFAOYSA-N
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Description

N-[4-({[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a thiazole ring. The thiazole moiety is substituted at the 4-position with a carbamoylmethyl group bearing a 4-fluoro-3-(trifluoromethyl)phenyl substituent. This structure combines fluorinated aromatic systems and heterocyclic motifs, which are frequently employed in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity .

Properties

IUPAC Name

N-[4-[2-[4-fluoro-3-(trifluoromethyl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O2S/c20-15-7-6-12(8-14(15)19(21,22)23)24-16(27)9-13-10-29-18(25-13)26-17(28)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCBWDXOLAJQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Key Properties/Activities References
N-[4-({[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide Benzamide-thiazole 4-Fluoro-3-(trifluoromethyl)phenyl via carbamoylmethyl Hypothesized enhanced metabolic stability and binding affinity due to fluorinated groups
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine Thiazole-pyridine 4'-Fluorobiphenyl Antibacterial (MIC: 2–8 µg/mL), antiproliferative (IC₅₀: 12–25 µM)
5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole-thione Bromophenylsulfonyl, difluorophenyl Antifungal activity (IC₅₀: 5–10 µM); confirmed via IR and NMR
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide Benzamide-thiadiazole 2,4-Dichlorophenyl, difluorobenzamide X-ray crystallography-confirmed structure; potential kinase inhibition
N-[3-(Trifluoromethyl)phenyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide Benzamide-thiazole Dual trifluoromethylphenyl groups Commercial availability; hypothesized use in oncology or inflammation

Structural and Functional Insights

  • Fluorination Impact: The 4-fluoro and trifluoromethyl groups in the target compound likely improve lipophilicity (logP) and resistance to oxidative metabolism compared to non-fluorinated analogs like N-[4-(4'-methoxybiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine .
  • Thiazole vs. Triazole/Thiadiazole : Thiazole-containing compounds (e.g., target compound, ) often exhibit stronger π-π stacking interactions with biological targets than triazole/thiadiazole derivatives, which may enhance binding affinity .

Molecular Docking and Binding Modes

  • AutoDock Vina Predictions : Docking studies in and suggest that fluorinated thiazole derivatives bind to hydrophobic pockets in target proteins (e.g., kinases, antimicrobial enzymes) via van der Waals interactions and halogen bonding. The trifluoromethyl group may occupy subpockets lined with lipophilic residues .
  • Comparison with : The 4'-fluorobiphenyl analog showed a docking score of −9.2 kcal/mol against EGFR kinase, while the target compound’s additional trifluoromethyl group could further improve binding energy .

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